molecular formula C19H11Cl3N4O3S2 B11713993 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide

2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B11713993
M. Wt: 513.8 g/mol
InChI Key: JAEDBTTYEUJZJK-UHFFFAOYSA-N
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Description

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of Benzothiadiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonation: Introduction of the sulfonamide group to the benzothiadiazole core.

    Chlorination: Chlorination of the benzene ring at specific positions.

    Amidation: Coupling of the chlorinated benzothiadiazole with 3,4-dichloroaniline to form the final benzamide structure.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur, potentially affecting the sulfonamide group.

    Substitution: Various substitution reactions can take place, especially on the benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: Acts as a ligand or catalyst in various organic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to active sites and blocking enzyme activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar core structures but different functional groups.

    Chlorobenzamides: Benzamide derivatives with chlorine substitutions.

Uniqueness

2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-5-CHLORO-N-(3,4-DICHLOROPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11Cl3N4O3S2

Molecular Weight

513.8 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-(3,4-dichlorophenyl)benzamide

InChI

InChI=1S/C19H11Cl3N4O3S2/c20-10-4-7-15(12(8-10)19(27)23-11-5-6-13(21)14(22)9-11)26-31(28,29)17-3-1-2-16-18(17)25-30-24-16/h1-9,26H,(H,23,27)

InChI Key

JAEDBTTYEUJZJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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